molecular formula C8H18N2 B3300734 3-(2-methylpyrrolidin-1-yl)propan-1-amine CAS No. 904677-81-2

3-(2-methylpyrrolidin-1-yl)propan-1-amine

Cat. No.: B3300734
CAS No.: 904677-81-2
M. Wt: 142.24 g/mol
InChI Key: IIHQYQVGFVPFFI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(3-Aminopropyl)-2-methylpyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with polyamine oxidases, which oxidize secondary amine groups in polyamines, producing compounds such as 1,3-diaminopropane . These interactions are essential for regulating cellular functions and maintaining homeostasis.

Cellular Effects

1-(3-Aminopropyl)-2-methylpyrrolidine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate ion transport, calcium dynamics, and protein kinase activity . These effects are critical for cell growth, development, and stress responses.

Molecular Mechanism

The molecular mechanism of 1-(3-Aminopropyl)-2-methylpyrrolidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and cellular functions . These molecular interactions are vital for understanding its biochemical role.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Aminopropyl)-2-methylpyrrolidine change over time. Its stability and degradation can impact long-term cellular functions. Studies have shown that it remains stable under specific conditions but may degrade over time, affecting its efficacy . Long-term exposure can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 1-(3-Aminopropyl)-2-methylpyrrolidine vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxicity or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use.

Metabolic Pathways

1-(3-Aminopropyl)-2-methylpyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as polyamine oxidases and other cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for maintaining cellular homeostasis and function.

Transport and Distribution

The transport and distribution of 1-(3-Aminopropyl)-2-methylpyrrolidine within cells and tissues involve specific transporters and binding proteins. It can be localized to specific cellular compartments, affecting its accumulation and activity . Understanding these mechanisms is vital for its effective use in biochemical applications.

Subcellular Localization

1-(3-Aminopropyl)-2-methylpyrrolidine is localized to specific subcellular compartments, which can influence its activity and function. It may be directed to particular organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpyrrolidin-1-yl)propan-1-amine typically involves the reaction of 2-methylpyrrolidine with 3-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpyrrolidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-methylpyrrolidin-1-yl)propan-1-amine is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its versatility in undergoing different chemical reactions makes it valuable in research and industrial applications .

Properties

IUPAC Name

3-(2-methylpyrrolidin-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8-4-2-6-10(8)7-3-5-9/h8H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHQYQVGFVPFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299455
Record name 2-Methyl-1-pyrrolidinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904677-81-2
Record name 2-Methyl-1-pyrrolidinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904677-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-pyrrolidinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methylpyrrolidin-1-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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